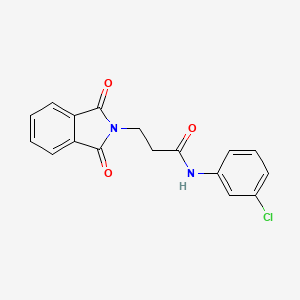

N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

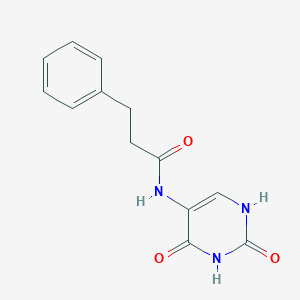

N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide, also known as LY404039, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It was first synthesized by Eli Lilly and Company in the early 2000s and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

1. Enzyme Inhibition Studies

N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide is structurally similar to isoxazol derivatives such as leflunomide and its metabolites, which have been studied for their effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine de novo synthesis. These compounds, including A77-1726 and MNA715, show significant inhibitory effects on this enzyme, which is essential for immune cell functions, and have potential implications in immunosuppressive therapies (Knecht & Löffler, 1998).

2. Chemical Stability Assessment

Research on related compounds, such as 1-butyl-3-methylimidazolium hexafluorophosphate, highlights the importance of treating ionic liquids like this compound with caution. These studies emphasize the need for a thorough understanding of the stability, toxicity, and potential hazards associated with such chemicals, particularly in the context of searching for 'green solvents' (Swatloski, Holbrey, & Rogers, 2003).

3. Fluorescent Chemosensor Development

Compounds structurally similar to this compound, like N-butyl-4,5-di[2-(phenylamino)ethylamino]-1,8-naphthalimide, have been developed as fluorescent probes for metal ions. These probes can undergo significant shifts in emission when interacting with specific ions, which is valuable in the development of selective chemosensors for applications in analytical chemistry (Xu, Qian, & Cui, 2005).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-butan-2-yl-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2/c1-3-9(2)16-14(18)13-8-12(17-19-13)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHTZXLRGSLJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(dimethylamino)benzylidene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5545862.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)